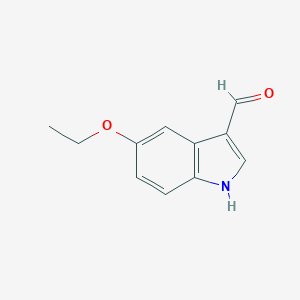

5-Ethoxy-1H-indole-3-carbaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-ethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-9-3-4-11-10(5-9)8(7-13)6-12-11/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZSIQZGXBEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406464 | |

| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169789-47-3 | |

| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Ethoxy-1H-indole-3-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is primarily a two-step process, commencing with the formation of the 5-ethoxyindole precursor, followed by a regioselective formylation at the C3 position. The most common and effective methods for these transformations are the Fischer indole synthesis and the Vilsmeier-Haack reaction, respectively.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into two key stages:

-

Step 1: Synthesis of 5-Ethoxy-1H-indole. This precursor is typically prepared via the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system.

-

Step 2: Formylation of 5-Ethoxy-1H-indole. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group (-CHO) onto the electron-rich indole ring, with high regioselectivity for the C3 position.

Step 1: Synthesis of 5-Ethoxy-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia to form the indole ring.[1][2][3][4][5] For the synthesis of 5-ethoxyindole, 4-ethoxyphenylhydrazine is the logical starting material.

Experimental Protocol: Fischer Indole Synthesis of 5-Ethoxyindole

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[3][5]

Materials:

-

4-Ethoxyphenylhydrazine hydrochloride

-

Pyruvic acid

-

Ethanol

-

Sulfuric acid (concentrated)

-

Sodium hydroxide solution

-

Dichloromethane or Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-ethoxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol is prepared.

-

Concentrated sulfuric acid is added dropwise as a catalyst, and the mixture is heated to reflux for a specified period (typically 2-4 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is neutralized with a sodium hydroxide solution and extracted with an organic solvent such as dichloromethane or diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 5-ethoxy-1H-indole.

| Parameter | Value |

| Starting Material | 4-Ethoxyphenylhydrazine hydrochloride |

| Reagent | Pyruvic acid |

| Catalyst | Concentrated H₂SO₄ |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Typical Yield | 60-80% |

Table 1: Summary of reaction parameters for the Fischer indole synthesis of 5-ethoxyindole.

Step 2: Vilsmeier-Haack Formylation of 5-Ethoxy-1H-indole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including indoles.[1][6][7][8] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from phosphoryl chloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Ethoxyindole

The following is a detailed protocol for the formylation of 5-ethoxyindole.[1][6]

Materials:

-

5-Ethoxy-1H-indole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, optional)

-

Ice

-

Saturated sodium bicarbonate solution or sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

In a flask cooled in an ice bath, phosphoryl chloride (1.2 - 1.5 equivalents) is added dropwise to anhydrous DMF (used as both solvent and reagent). The mixture is stirred to form the Vilsmeier reagent.

-

A solution of 5-ethoxy-1H-indole (1 equivalent) in DMF or DCM is then added dropwise to the pre-formed Vilsmeier reagent, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated time (typically 1-3 hours). The reaction progress is monitored by TLC.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The aqueous solution is then neutralized with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the product precipitates.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Alternatively, the product can be extracted with ethyl acetate, and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

The crude this compound is purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 5-Ethoxy-1H-indole |

| Reagents | POCl₃, DMF |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 85-95% |

| Melting Point | 164-166 °C (representative value) |

Table 2: Summary of reaction parameters for the Vilsmeier-Haack formylation of 5-ethoxyindole.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons, the ethoxy group (a quartet and a triplet), the aldehyde proton (a singlet around 9-10 ppm), and the NH proton (a broad singlet). |

| ¹³C NMR | Resonances for the aromatic carbons of the indole ring, the carbons of the ethoxy group, and the carbonyl carbon of the aldehyde group (typically >180 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, a strong C=O stretch for the aldehyde (around 1650-1680 cm⁻¹), and C-O stretching for the ethoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁NO₂ = 189.21 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Table 3: Expected analytical data for this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on two fundamental reactions in organic chemistry. The Fischer indole synthesis provides a reliable route to the necessary 5-ethoxyindole precursor, while the Vilsmeier-Haack reaction offers a highly efficient and regioselective method for the final formylation step. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this important building block for various applications in medicinal chemistry and materials science.

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to 5-Ethoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5-Ethoxy-1H-indole-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Core Physicochemical Properties

This compound is a member of the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules. The presence of an ethoxy group at the 5-position and a carbaldehyde at the 3-position makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 5-Methoxy-1H-indole-3-carbaldehyde (for comparison) | Indole-3-carbaldehyde (for comparison) |

| Molecular Formula | C₁₁H₁₁NO₂[1][2] | C₁₀H₉NO₂ | C₉H₇NO |

| Molecular Weight | 189.21 g/mol [1][2] | 175.18 g/mol | 145.16 g/mol |

| CAS Number | 169789-47-3[2] | 10601-19-1 | 487-89-8 |

| Appearance | Yellow to pale brown solid | Not specified | Tan powder[3] |

| Melting Point | Not available | 179-183 °C | 193-198 °C |

| Boiling Point | 381.8 °C[1] | Not available | Not available |

| Purity | ≥95% (HPLC) or 98%[1][2] | Not specified | ≥97% |

| Storage | 2-8°C, inert gas atmosphere[1] | Not specified | Not specified |

Spectral Data for Structural Elucidation

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton | 5-Methoxy-1H-indole-3-carbaldehyde (ppm) | Indole-3-carbaldehyde (ppm)[3] |

| NH | ~12.0 (s, 1H) | 12.14 (s, 1H) |

| CHO | ~9.9 (s, 1H) | 9.93 (s, 1H) |

| H2 | ~8.2 (s, 1H) | 8.29 (d, J = 2.8 Hz, 1H) |

| H4 | ~7.5 (d, 1H) | 8.08 (d, J = 7.6 Hz, 1H) |

| H6 | ~6.9 (dd, 1H) | 7.27-7.19 (m, 2H) |

| H7 | ~7.4 (d, 1H) | 7.50 (d, J = 8.0 Hz, 1H) |

| OCH₃/OCH₂CH₃ | ~3.8 (s, 3H) | - |

Table 3: ¹³C NMR Spectral Data (DMSO-d₆)

| Carbon | 5-Methoxy-1H-indole-3-carbaldehyde (ppm) | Indole-3-carbaldehyde (ppm)[3] |

| C=O | ~185.0 | 184.9 |

| C2 | ~139.0 | 138.6 |

| C3 | ~118.0 | 118.2 |

| C3a | ~125.0 | 124.2 |

| C4 | ~113.0 | 123.6 |

| C5 | ~155.0 | 122.2 |

| C6 | ~114.0 | 120.9 |

| C7 | ~102.0 | 112.5 |

| C7a | ~132.0 | 137.2 |

| OCH₃/OCH₂CH₃ | ~55.0 | - |

Table 4: IR and Mass Spectrometry Data

| Technique | 5-Methoxy-1H-indole-3-carbaldehyde | Indole-3-carbaldehyde[3] |

| IR (KBr, cm⁻¹) | Not available | 3380 (N-H), 2989, 2915 (C-H), 1638 (C=O) |

| Mass Spec (ESI-MS) | [M+H]⁺ = 176.07 | [M+H]⁺ = 146.06 |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5][6] The following is a representative protocol for the synthesis of this compound from 5-ethoxyindole.

Materials:

-

5-Ethoxyindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 5-ethoxyindole (1 equivalent) in anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃ with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways

Indole-3-carbaldehyde and its derivatives are recognized as important precursors for a wide range of biologically active compounds, including those with potential anti-inflammatory, antimicrobial, and anticancer properties.[7]

While specific signaling pathway studies for this compound have not been reported, the parent compound, indole-3-carbaldehyde, is a known metabolite of tryptophan produced by gut microbiota.[8] It has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR in intestinal immune cells by indole-3-carbaldehyde leads to the production of interleukin-22 (IL-22), which plays a role in maintaining mucosal homeostasis.[8]

More recent studies have demonstrated that indole-3-carbaldehyde can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, a key component of the innate immune response.[9] This protective effect is also mediated through the activation of the AhR.[9] Given these findings, it is plausible that this compound may exhibit similar biological activities, making it an interesting candidate for studies on inflammatory bowel disease and other inflammatory conditions.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of agents for neurological disorders.

-

Fluorescent Probes: The indole scaffold is a common component of fluorescent dyes. This compound can be used to create novel probes for biological imaging and sensing applications.

-

Materials Science: It can be used in the synthesis of dyes and pigments.

-

Biochemical Research: As a derivative of a biologically active metabolite, it can be used in studies of enzyme activity and protein-ligand interactions.

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its physicochemical properties, combined with the reactivity of the indole and aldehyde functionalities, make it an attractive starting material for the synthesis of a diverse range of target molecules. Further investigation into its biological activities, particularly its potential interactions with the Aryl Hydrocarbon Receptor and its effects on inflammatory signaling pathways, is warranted. This guide provides a foundational resource for researchers to explore the full potential of this valuable compound.

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. growingscience.com [growingscience.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Ethoxy-1H-indole-3-carbaldehyde (CAS: 169789-47-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1H-indole-3-carbaldehyde is a versatile heterocyclic building block that holds significant interest in medicinal chemistry and materials science. As a derivative of the indole-3-carbaldehyde scaffold, a privileged structure in drug discovery, it serves as a crucial intermediate in the synthesis of a wide array of potentially therapeutic agents and functional materials.[1][2][3][4][5] The indole nucleus is a core component of numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][6][7][8] The presence of an ethoxy group at the 5-position can modulate the compound's electronic properties, solubility, and metabolic stability, making it a valuable synthon for developing novel compounds with enhanced efficacy and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and underlying chemical principles.

Chemical and Physical Properties

This compound is typically a yellow to pale brown solid under standard conditions.[1][7] Its core structure consists of a bicyclic indole ring system with an ethoxy substituent at the 5-position and a formyl (aldehyde) group at the 3-position. The aldehyde functionality is a key reactive site, allowing for a variety of chemical transformations.[8]

| Property | Value | Source |

| CAS Number | 169789-47-3 | [1][7][8] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][7][8] |

| Molecular Weight | 189.21 g/mol | [1][7][8] |

| Appearance | Yellow to pale brown solid | [1][7] |

| Purity | ≥95% (HPLC) | [1][7] |

| Boiling Point | 381.8 °C (Predicted) | [8] |

| Storage Conditions | 0-8 °C, under inert gas | [1][7][8] |

| Synonyms | 5-Ethoxy-3-indolecarboxaldehyde, 5-Ethoxyindole-3-aldehyde | [1] |

Synthesis and Characterization

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction .[9][10][11][12] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 5-ethoxyindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10][13]

General Experimental Protocol for Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure adapted from general methods for the formylation of indoles.[11][13]

Materials:

-

5-Ethoxyindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (or other suitable anhydrous solvent)

-

Saturated sodium bicarbonate solution or sodium hydroxide solution

-

Ice

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for an additional 15-30 minutes at low temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: Dissolve 5-ethoxyindole in a minimal amount of anhydrous DMF or 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the reaction temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. This will likely result in the precipitation of the crude product.

-

Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the indole ring protons, the ethoxy group protons (a quartet and a triplet), the aldehyde proton (a singlet downfield, ~9-10 ppm), and the NH proton (a broad singlet).[14] |

| ¹³C NMR | Resonances for the aromatic carbons of the indole ring, the carbons of the ethoxy group, and a characteristic downfield signal for the carbonyl carbon of the aldehyde (~185 ppm).[14] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), a strong C=O stretch for the aldehyde (~1650-1680 cm⁻¹), and C-O stretches for the ethoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.08). |

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of more complex molecules with potential biological activities.[1][8] The indole-3-carbaldehyde scaffold is known to be a precursor for compounds with a wide range of pharmacological properties.[3][4][5]

-

Anticancer Agents: Derivatives of indole-3-carbaldehyde have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[15]

-

Anti-inflammatory Agents: The parent compound, indole-3-carbaldehyde, has been shown to alleviate intestinal inflammation by inhibiting the NLRP3 inflammasome.[16] This suggests that derivatives such as the 5-ethoxy analog could be explored for similar activities.

-

Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds.[2] Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their activity against various bacterial and fungal strains.

-

Fluorescent Probes: The indole scaffold is inherently fluorescent, and its derivatives can be used in the development of probes for biological imaging.[1]

-

Materials Science: This compound can also be used in the synthesis of dyes, pigments, and organic electronic materials.[1]

Experimental Protocols for Biological Evaluation

The following are general protocols for assessing the potential biological activities of compounds derived from this compound.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of 5-ethoxyindole.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism via AhR activation and NLRP3 inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. rsc.org [rsc.org]

- 8. This compound [myskinrecipes.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 14. rsc.org [rsc.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 5-Ethoxy-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1H-indole-3-carbaldehyde is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indole nucleus is a common scaffold in numerous biologically active molecules. The title compound, with its ethoxy substitution at the 5-position and a carbaldehyde group at the 3-position, presents a valuable synthon for the elaboration into more complex pharmaceutical intermediates.

Spectroscopic Data of Analogous Compounds

The following tables summarize the key spectroscopic data for Indole-3-carbaldehyde and 5-Methoxy-1H-indole-3-carbaldehyde, which serve as valuable reference points for the characterization of this compound.

Indole-3-carbaldehyde

| Spectroscopic Data | Indole-3-carbaldehyde |

| Molecular Formula | C₉H₇NO[1] |

| Molecular Weight | 145.16 g/mol [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Assignment |

| 12.19 (s, 1H) | N-H |

| 9.99 (s, 1H) | CHO |

| 8.32 (s, 1H) | H-2 |

| 8.17 - 8.15 (m, 1H) | H-4 |

| 7.57 - 7.55 (m, 1H) | H-7 |

| 7.32 - 7.24 (m, 2H) | H-5, H-6 |

| ¹³C NMR (22.53 MHz, DMSO-d₆) δ (ppm) | Assignment |

| 185.4 | CHO |

| 138.9 | C-2 |

| 137.5 | C-7a |

| 124.6 | C-3a |

| 123.9 | C-4 |

| 122.6 | C-5 |

| 121.3 | C-6 |

| 118.6 | C-3 |

| 112.9 | C-7 |

| IR (KBr Pellet, cm⁻¹) | Assignment |

| 3150-2800 | N-H and C-H stretching |

| 1655 | C=O stretching |

| 1580, 1470, 1420 | Aromatic C=C stretching |

| Mass Spectrometry (EI-MS) m/z | Assignment |

| 145 [M]⁺ | Molecular ion |

| 144 [M-H]⁺ | |

| 116 | |

| 89 |

5-Methoxy-1H-indole-3-carbaldehyde

| Spectroscopic Data | 5-Methoxy-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Assignment |

| 9.92 (s, 1H) | CHO |

| 7.78 (d, J=2.4 Hz, 1H) | H-4 |

| 7.59 (s, 1H) | H-2 |

| 7.22 (d, J=9.2 Hz, 1H) | H-7 |

| 6.98 - 6.95 (m, 1H) | H-6 |

| 3.89 (s, 3H) | OCH₃ |

| ¹³C NMR | Assignment |

| Specific data not readily available in the search results. |

| IR | Assignment |

| Specific data not readily available in the search results. |

| Mass Spectrometry (LC-MS) m/z | Assignment |

| 176.07 [M+H]⁺ | Protonated molecular ion[2] |

| 148.075 | |

| 133.051 |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for analogous indole derivatives.

Synthesis Protocol: Vilsmeier-Haack Formylation of 5-Ethoxyindole

This protocol describes a representative procedure for the formylation of 5-ethoxyindole to yield this compound. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.

Materials:

-

5-Ethoxyindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-ethoxyindole in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization Protocols

The following are generalized protocols for acquiring spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

-

The sample is dissolved in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) or Electron Ionization (EI).

-

For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is often acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

For EI, a volatile sample is introduced into the ion source and bombarded with electrons.

-

The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

5-Ethoxy-1H-indole-3-carbaldehyde molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1H-indole-3-carbaldehyde is an aromatic heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. The presence of an ethoxy group at the 5-position and a carbaldehyde (formyl) group at the 3-position of the indole ring imparts unique physicochemical properties and renders it a valuable intermediate in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its molecular structure, properties, synthesis, and known biological activities, with a focus on its potential applications in drug discovery and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring. The ethoxy (-OCH2CH3) group is attached to the 5th position of the indole ring, and the carbaldehyde (-CHO) group is at the 3rd position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. Data for the parent compound, Indole-3-carbaldehyde, is also provided for comparison.

| Property | This compound | Indole-3-carbaldehyde (for comparison) |

| Molecular Formula | C₁₁H₁₁NO₂ | C₉H₇NO[1][2] |

| Molecular Weight | 189.21 g/mol [3] | 145.16 g/mol [2] |

| Appearance | Yellow to pale brown solid | Tan/Beige/Off-white powder[2] |

| Melting Point | Data not available | 193-199 °C[2] |

| Boiling Point | 381.8 °C[3] | 339.10 °C (estimated)[2] |

| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. The ethoxy group generally enhances solubility in organic solvents. | Soluble in DMSO (~20 mg/mL), methanol, and ethanol; sparingly soluble in water.[2][4] |

| Storage | 2-8°C, under an inert gas atmosphere[3] | - |

Spectral Data

| Spectral Data | Expected Features for this compound | Reference Data for Indole-3-carbaldehyde |

| ¹H NMR | Signals corresponding to the indole ring protons, the aldehyde proton (highly deshielded, ~10 ppm), and the ethoxy group protons (a quartet and a triplet). | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.14 (s, 1H, NH), 9.93 (s, 1H, CHO), 8.29 (d, J=2.8 Hz, 1H, H-2), 8.08 (d, J=7.6 Hz, 1H, H-4), 7.50 (d, J=8.0 Hz, 1H, H-7), 7.27-7.19 (m, 2H, H-5, H-6).[1] |

| ¹³C NMR | Resonances for the indole ring carbons, the carbonyl carbon of the aldehyde (~185 ppm), and the two carbons of the ethoxy group. | ¹³C NMR (DMSO-d₆, 22.53 MHz) δ (ppm): 184.9, 138.6, 137.2, 124.2, 123.6, 122.2, 120.9, 118.2, 112.5.[1][5] |

| FTIR (KBr) | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=O stretching of the aldehyde (~1650 cm⁻¹), and C-O stretching of the ether. | N-H stretching (3254, 3174 cm⁻¹), Ar-H stretching (3055-2568 cm⁻¹), C=O stretching (1671, 1643 cm⁻¹).[2] |

Experimental Protocols

The synthesis of this compound is typically achieved through the formylation of 5-ethoxyindole. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[6][7][8][9]

Synthesis of this compound via Vilsmeier-Haack Reaction

Principle: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][8] The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Materials:

-

5-Ethoxyindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 5-ethoxyindole in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrate, and stirred for several hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the iminium intermediate to the aldehyde. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the indole-3-carboxaldehyde scaffold is known to possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.[10][11][12] It is plausible that the 5-ethoxy derivative will exhibit similar, and potentially modulated, biological effects.

The parent compound, indole-3-carboxaldehyde (also referred to as IAld or ICA in literature), a metabolite of tryptophan produced by gut microbiota, has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AhR) .[13] Activation of AhR in intestinal immune cells stimulates the production of interleukin-22 (IL-22), which plays a crucial role in maintaining mucosal immunity.

Furthermore, indole-3-carboxaldehyde has been demonstrated to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB/p38 signaling pathway and subsequent activation of the NLRP3 inflammasome .[14] This pathway is central to the inflammatory response, and its inhibition can ameliorate inflammatory conditions. Another identified mechanism of its anti-inflammatory action is through the miR-1271-5p/HDAC9 signaling cascade in macrophages.[15][16]

Representative Signaling Pathway: Inhibition of LPS-Induced Inflammation

The following diagram illustrates the proposed mechanism by which indole-3-carboxaldehyde (and potentially its 5-ethoxy derivative) can mitigate lipopolysaccharide (LPS)-induced inflammation.

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. While further research is required to fully elucidate its specific biological activities and mechanisms of action, the known properties of the indole-3-carboxaldehyde scaffold suggest promising avenues for investigation, particularly in the areas of anti-inflammatory and immunomodulatory therapies. This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of this intriguing molecule.

References

- 1. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]

- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Promising Biological Potential of 5-Ethoxy-1H-indole-3-carbaldehyde Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among its varied forms, derivatives of 5-Ethoxy-1H-indole-3-carbaldehyde are emerging as a promising class of molecules with a diverse range of potential therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. While research into this specific subclass of indole derivatives is ongoing, this document collates the available information to support further investigation and drug development efforts.

Synthetic Gateway to Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives.[1] Its ethoxy group at the 5-position and the aldehyde function at the 3-position offer key sites for chemical modification, allowing for the creation of diverse molecular libraries. The aldehyde group, in particular, is readily condensed with various amines and active methylene compounds to generate Schiff bases, thiosemicarbazones, and other derivatives, which have shown significant biological activities.[2][3]

Key Biological Activities

Derivatives of the broader indole-3-carbaldehyde class have demonstrated significant potential in several key therapeutic areas. While specific quantitative data for 5-ethoxy derivatives is still emerging in the public domain, the foundational indole-3-carbaldehyde structure is known to be a precursor to compounds with notable biological effects.

Anticancer Activity

Indole-3-carbaldehyde derivatives are recognized for their potential as anticancer agents.[4] The core structure is amenable to modifications that can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The primary mechanism of action for many of these derivatives involves the induction of apoptosis and the inhibition of cell proliferation.

Antimicrobial Activity

The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of indole-3-carbaldehyde, particularly Schiff bases and thiosemicarbazones, have been reported to exhibit activity against a range of bacterial and fungal pathogens.[2] The imine (-C=N-) linkage in Schiff bases and the thiourea moiety in thiosemicarbazones are often crucial for their antimicrobial efficacy.

Anti-inflammatory Properties

Chronic inflammation is a key factor in a multitude of diseases. Indole-3-carbaldehyde derivatives have shown promise as anti-inflammatory agents.[4] Their mechanism of action is often associated with the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.

Experimental Protocols: A Generalized Approach

While specific experimental details for 5-ethoxy derivatives are not yet widely published, the following represents a generalized workflow for the synthesis and biological evaluation of indole-3-carbaldehyde derivatives, based on established methodologies for the parent compound.

Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Schiff Bases and Thiosemicarbazones

A common synthetic route involves the condensation reaction of this compound with a primary amine or a thiosemicarbazide. Typically, equimolar amounts of the reactants are refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is then measured using a microplate reader to determine the half-maximal inhibitory concentration (IC50) of the compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.

Future Directions and Conclusion

The derivatives of this compound represent a promising area for drug discovery. The versatility of the core structure allows for the generation of a wide range of novel compounds with the potential for significant biological activity. While the current body of literature provides a strong foundation, further research is needed to synthesize and evaluate a broader library of these derivatives. The systematic exploration of structure-activity relationships will be crucial in identifying lead compounds with enhanced potency and selectivity for anticancer, antimicrobial, and anti-inflammatory applications. The scientific community eagerly awaits more detailed studies that will unlock the full therapeutic potential of this intriguing class of molecules.

References

- 1. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Analysis of 5-Ethoxy-1H-indole-3-carbaldehyde: A Technical Guide

Disclaimer: As of late 2025, dedicated theoretical and computational studies specifically focused on 5-Ethoxy-1H-indole-3-carbaldehyde are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive theoretical framework based on well-established computational studies of the parent compound, 1H-indole-3-carbaldehyde, and related 5-substituted indole derivatives. The methodologies and expected outcomes are extrapolated to provide a robust predictive analysis for the target molecule.

Introduction

This compound is a derivative of the indole scaffold, a core structure in numerous natural products and pharmacologically active compounds.[1][2] The indole-3-carbaldehyde moiety itself is a versatile precursor for the synthesis of a wide range of bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The presence of an ethoxy group at the 5-position is anticipated to significantly modulate the electronic properties of the indole ring through its electron-donating nature, thereby influencing the molecule's reactivity, spectroscopic characteristics, and biological interactions.

This technical guide provides a detailed overview of the theoretical approaches used to study molecules like this compound. It outlines the computational methodologies for structural optimization, vibrational and electronic spectra simulation, and the analysis of frontier molecular orbitals. Furthermore, it details protocols for molecular docking simulations to predict potential biological targets.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[2][5] It typically appears as a yellow to pale brown solid and is used as an intermediate in the synthesis of pharmaceuticals and fluorescent probes.[1][5] The core structure consists of a bicyclic indole ring system, with an ethoxy group (-OCH₂CH₃) at position 5 of the benzene ring and a carbaldehyde group (-CHO) at position 3 of the pyrrole ring.

Theoretical and Computational Methodologies

Theoretical studies on indole derivatives are predominantly performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for predicting molecular properties.[6][7]

Computational Details

Geometry optimization and subsequent frequency and electronic property calculations are typically performed using Gaussian suite of programs or similar quantum chemistry software. A common and effective level of theory for such molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[3][7] This basis set is robust, including diffuse functions (++) to describe lone pairs and polarization functions (d,p) for more accurate geometry and property prediction. For specific properties or higher accuracy, other functionals like ωB97X-D, which includes dispersion corrections, may be employed.[8]

dot

Caption: A typical workflow for DFT-based theoretical analysis.

Vibrational Analysis Protocol

-

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency analysis is then performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[9]

-

Spectral Simulation: The calculated harmonic frequencies, along with their corresponding IR intensities and Raman activities, are used to simulate the theoretical vibrational spectra.

-

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[6][10]

-

Assignment: The vibrational modes are assigned to specific bond stretches, bends, and torsions using visualization software and by calculating the Potential Energy Distribution (PED).[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.[9]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[9]

These orbital energies are obtained from the output of the DFT calculation. The addition of the electron-donating 5-ethoxy group to the indole-3-carbaldehyde core is expected to raise the HOMO energy and potentially lower the LUMO energy, leading to a reduced HOMO-LUMO gap compared to the parent compound.

Predicted Spectroscopic and Electronic Properties

While specific experimental or calculated data for this compound is scarce, data from the parent compound, 1H-indole-3-carbaldehyde, provides a reliable baseline for prediction.

Predicted Vibrational Frequencies

The key vibrational modes for indole-3-carbaldehyde have been assigned through DFT calculations.[6] The table below summarizes these assignments, which are expected to be largely conserved in the 5-ethoxy derivative, with additional modes corresponding to the ethoxy group.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |

| N-H stretch | ~3484 | ν(N-H) (100%) |

| C-H stretch (aromatic) | ~3100 - 3180 | ν(C-H) (~95%) |

| C-H stretch (aldehyde) | ~2805 | ν(C-H) (99%) |

| C=O stretch | ~1728 | ν(C=O) (85%) |

| C-C stretch (ring) | ~1512 - 1550 | ν(C-C) |

| C-H in-plane bend | ~1371 - 1409 | β(C-H) |

| C-H out-of-plane bend | ~827 - 949 | γ(C-H) |

| (Data based on DFT/B3LYP calculations for 1H-indole-3-carbaldehyde)[6] |

The 5-ethoxy group would introduce additional characteristic bands, including C-H stretching of the ethyl group (~2850-3000 cm⁻¹), C-O-C asymmetric and symmetric stretching (~1250 cm⁻¹ and ~1050 cm⁻¹, respectively).

Predicted Electronic Properties

The electronic properties, particularly the HOMO-LUMO gap, are strongly influenced by substitution on the indole ring. The electron-donating ethoxy group at the C5 position is expected to increase the electron density of the ring system.[11]

| Parameter | Value for 1H-indole-3-carbaldehyde (eV) | Predicted Effect of 5-Ethoxy Group |

| HOMO Energy | -6.2 to -6.4 | Increase (less negative) |

| LUMO Energy | -1.8 to -2.0 | Decrease (more negative) or slight change |

| HOMO-LUMO Gap (ΔE) | ~4.2 to 4.6 | Decrease |

| (Values are typical ranges from DFT calculations on similar systems) |

A smaller HOMO-LUMO gap for this compound would imply higher reactivity and a bathochromic (red) shift in its UV-Visible absorption spectrum compared to the unsubstituted indole-3-carbaldehyde.[11]

dot

Caption: Frontier Molecular Orbitals (HOMO and LUMO) diagram.

Molecular Docking and Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular Docking Protocol

-

Ligand Preparation: The 3D structure of this compound is optimized using DFT, and atomic charges are assigned.

-

Receptor Preparation: A protein target of interest (e.g., an enzyme or receptor implicated in a disease) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: Software like AutoDock or Schrödinger's Glide is used. A grid box is defined around the active site of the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site.

-

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. Analysis focuses on identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and protein residues.

dot

Caption: A generalized workflow for molecular docking studies.

Indole-3-carbaldehyde derivatives have been investigated for various biological activities, and docking studies can help elucidate their mechanism of action.[7] For example, they can be docked into the active sites of enzymes like cyclooxygenase (COX) for anti-inflammatory activity or bacterial enzymes for antimicrobial activity.

Conclusion

This technical guide outlines the standard theoretical methodologies for characterizing this compound. While direct computational data for this specific molecule is limited, a robust analysis can be performed by leveraging the extensive studies on its parent compound, 1H-indole-3-carbaldehyde, and related derivatives. DFT calculations are central to predicting its geometry, vibrational spectra, and electronic properties. The electron-donating 5-ethoxy group is predicted to lower the HOMO-LUMO energy gap, enhancing its reactivity and shifting its absorption spectrum. Furthermore, molecular docking protocols provide a powerful tool for hypothesizing its biological targets and guiding the development of new therapeutic agents based on this versatile scaffold. Future dedicated computational and experimental studies are needed to validate these theoretical predictions and fully elucidate the properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

Technical Guide: 5-Ethoxy-1H-indole-3-carbaldehyde - Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 5-Ethoxy-1H-indole-3-carbaldehyde. This information is critical for the effective use of this compound as a versatile intermediate in pharmaceutical and organic synthesis.

Core Compound Properties

This compound is a derivative of indole-3-carbaldehyde, with an ethoxy group at the 5-position of the indole ring. This substitution is noted by suppliers to enhance both solubility and reactivity, making it a valuable building block in medicinal chemistry.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 189.21 g/mol | [2][4] |

| Appearance | Light brown to brown solid | [2][5] |

| Boiling Point (Predicted) | 381.8 ± 22.0 °C | [4][5] |

| pKa (Predicted) | 15.26 ± 0.30 | [5] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4][5] |

Solubility Profile

Table 2.1: Estimated Solubility based on Indole-3-carbaldehyde Data

| Solvent | Solubility (of Indole-3-carbaldehyde) | Source |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [6] |

| Dimethylformamide (DMF) | ~30 mg/mL | [6] |

| Ethanol (EtOH) | ≥11.85 mg/mL | [7] |

| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |

| Water | Insoluble/Slightly soluble | [7] |

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining the aqueous solubility of pharmaceutical compounds and is suitable for this compound.[8][9][10]

Objective: To determine the equilibrium solubility of this compound in aqueous media at a controlled temperature.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Other aqueous buffers as required (e.g., pH 1.2, 4.5, 6.8)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL). The excess solid should be clearly visible.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-determined calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

The solubility is reported in mg/mL or µg/mL.

Caption: Workflow for Aqueous Solubility Determination.

Stability Profile

Detailed stability studies for this compound are not publicly available. However, the recommended storage conditions (refrigerated and under inert gas) suggest that the compound may be susceptible to thermal degradation and oxidation.[4][5] To rigorously assess its stability, a forced degradation study is recommended.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and provides a framework for investigating the stability of this compound under various stress conditions.[11][12][13]

Objective: To identify potential degradation products and degradation pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 8 hours).[13] Samples should be taken at various time points, neutralized with an equivalent amount of 0.1 M NaOH, diluted, and analyzed.

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Samples are taken, neutralized with 0.1 M HCl, diluted, and analyzed.

-

Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for a defined period. Samples are taken at various time points, diluted, and analyzed.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 70°C) for a defined period. Samples are then prepared and analyzed.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][14][15][16][17][18] A control sample should be wrapped in aluminum foil to protect it from light.

Analysis: All samples should be analyzed using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products. The method should be able to separate the parent compound from all significant degradation products.

Caption: Workflow for Forced Degradation Studies.

Summary and Recommendations

While specific quantitative data for the solubility and stability of this compound is limited in the public domain, the available information and established analytical procedures provide a solid foundation for its characterization. Researchers should anticipate that the compound has moderate solubility in polar organic solvents and is likely susceptible to degradation under harsh thermal and oxidative conditions. The provided experimental protocols offer a systematic approach to generating the necessary data for its effective use in research and development. It is strongly recommended that a stability-indicating analytical method be developed and validated early in the research process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 169789-47-3 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. asianjpr.com [asianjpr.com]

- 14. youtube.com [youtube.com]

- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Safety Landscape of 5-Ethoxy-1H-indole-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. A specific Safety Data Sheet (SDS) for 5-Ethoxy-1H-indole-3-carbaldehyde was not available at the time of writing. The safety and handling information provided is based on data for the parent compound, indole-3-carboxaldehyde, and general principles of laboratory safety. All users should conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its indole scaffold is a privileged structure in medicinal chemistry, and the ethoxy and carbaldehyde functionalities offer multiple avenues for synthetic modification.[1][2] This guide provides a comprehensive overview of the known safety and handling considerations for this compound to promote its safe use in research and development settings.

Physicochemical and Toxicological Data

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 169789-47-3 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| Appearance | Yellow to pale brown solid | Chem-Impex |

| Boiling Point | 381.8°C (Predicted) | [2] |

| Purity | ≥95% to 98% | [2][3][4] |

GHS Hazard Classification (of Indole-3-carboxaldehyde)

The GHS classification for the parent compound, indole-3-carboxaldehyde, is provided below as a surrogate for this compound.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Experimental Protocols for Safe Handling

Given the anticipated hazards, the following protocols are recommended for handling this compound. These are general guidelines and should be adapted to specific laboratory conditions and procedures through a formal risk assessment.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this powdered chemical intermediate includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: To be used in cases of poor ventilation or when generating dust.

Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when transferring or weighing the solid to minimize inhalation of dust.[7][9]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[6][9]

-

Dispensing: As a fine powder, care should be taken to avoid creating dust. Use appropriate tools for transferring the solid.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate surfaces.[6]

Storage

-

Temperature: Store in a cool, dry place at a temperature between 2-8°C.[2]

-

Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

-

Containers: Keep containers tightly closed and properly labeled.[6]

-

Incompatibilities: Store away from strong oxidizing agents.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.[6] This compound should be treated as hazardous chemical waste.

Reactivity and Stability

-

Reactivity: The indole-3-carbaldehyde moiety is known to undergo reactions typical of aromatic aldehydes.[10]

-

Stability: While specific data for the ethoxy derivative is unavailable, indole derivatives can be sensitive to light and air. The recommended storage under an inert atmosphere suggests a potential for degradation upon prolonged exposure to air.[2]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: A generalized workflow for the safe handling of this compound.

Caption: Logical relationships between potential hazards and their mitigation controls.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. Indole-3-carboxaldehyde | 487-89-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mtsac.edu [mtsac.edu]

- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: The Role of 5-Ethoxy-1H-indole-3-carbaldehyde in Modern Pharmaceutical Synthesis

Introduction